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molecular formula C6H5Cl2N B1314159 2,4-Dichloro-5-methylpyridine CAS No. 56961-78-5

2,4-Dichloro-5-methylpyridine

Cat. No. B1314159
M. Wt: 162.01 g/mol
InChI Key: DUPJNQNLAKJWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07648989B2

Procedure details

2,4-Dichloro-5-chloromethyl-pyridine (1.43 g, 7.28 mmol) is dissolved in ethanol (14 ml). After addition of triethyl amine (737 mg, 7.28 mmol), Raney nickel (143 mg) is added. The reaction vessel is connected to a balloon filled with H2. After 3 hours of very vigorous magnetically stirring at RT, NMR analysis of a reaction aliquot indicated complete conversion of the starting material. The reaction mixture is diluted with EtOAc and poured into water.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
737 mg
Type
reactant
Reaction Step Two
Quantity
143 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH2:9]Cl)=[CH:4][N:3]=1.C(N(CC)CC)C.O>C(O)C.[Ni].CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH3:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)Cl)CCl
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
737 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
143 mg
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 hours of very vigorous magnetically stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
filled with H2
CUSTOM
Type
CUSTOM
Details
NMR analysis of a reaction aliquot indicated complete conversion of the starting material

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=NC=C(C(=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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